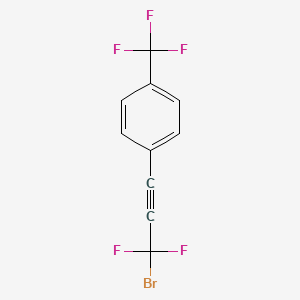![molecular formula C15H19NOSi B12611705 (6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol](/img/structure/B12611705.png)
(6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol: is an organic compound that features a pyridine ring substituted with a trimethylsilyl group and a methanol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol typically involves the reaction of 3-bromopyridine with 3-(trimethylsilyl)phenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The resulting product is then subjected to reduction using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired methanol derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The methanol group in (6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced further to form the corresponding alkane derivative.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions to replace the trimethylsilyl group.
Major Products:
- Oxidation of the methanol group can yield aldehydes or carboxylic acids.
- Reduction can produce alkanes.
- Substitution reactions can introduce various functional groups, depending on the nucleophile used.
科学的研究の応用
Chemistry: (6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism by which (6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridine and trimethylsilyl groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
- (6-[3-(Trimethylsilyl)phenyl]pyridin-2-YL)methanol
- (6-[3-(Trimethylsilyl)phenyl]pyridin-4-YL)methanol
- (6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)ethanol
Uniqueness: (6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol is unique due to the specific positioning of the trimethylsilyl group on the phenyl ring and the methanol group on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C15H19NOSi |
|---|---|
分子量 |
257.40 g/mol |
IUPAC名 |
[6-(3-trimethylsilylphenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C15H19NOSi/c1-18(2,3)14-6-4-5-13(9-14)15-8-7-12(11-17)10-16-15/h4-10,17H,11H2,1-3H3 |
InChIキー |
DFFPIVQMEJONIB-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC=CC(=C1)C2=NC=C(C=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2-phenyl-](/img/structure/B12611637.png)
![2-[4-(Methoxymethoxy)butyl]-1,3-dithiane](/img/structure/B12611639.png)
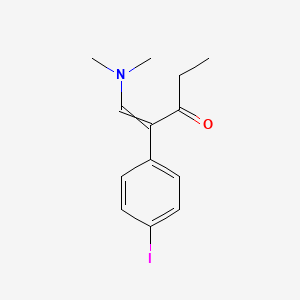
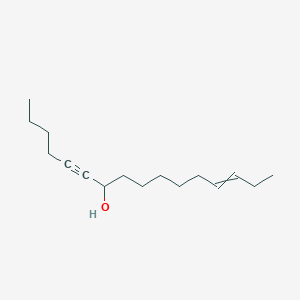
![2,4',5-Trichloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol](/img/structure/B12611647.png)
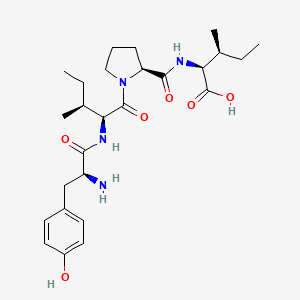
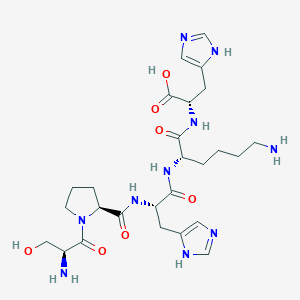
![1-[1,2-Bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one](/img/structure/B12611656.png)
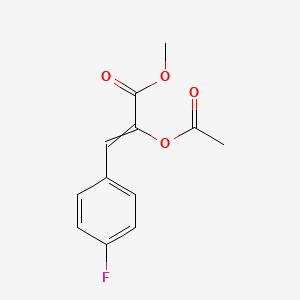
![Methyl 3-[(S)-butane-1-sulfinyl]prop-2-enoate](/img/structure/B12611664.png)
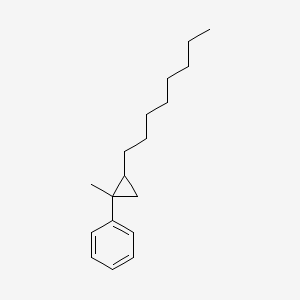
![{[(Undec-1-en-3-yl)oxy]methyl}benzene](/img/structure/B12611680.png)
![2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)](/img/structure/B12611688.png)
